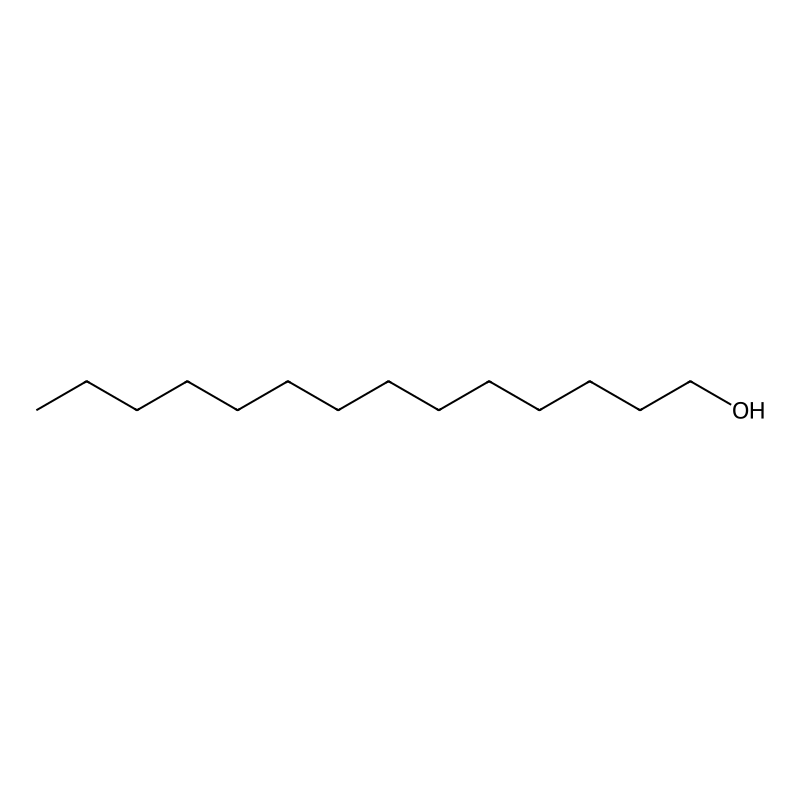

Tetradecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.30 mg/L at 25 °C

Very soluble in ethanol, ether, acetone, benzene, chloroform

Soluble in ether, slightly soluble in alcohol

Synonyms

Canonical SMILES

1-Tetradecanol solubility in water and organic solvents

Solubility and Key Physical-Chemical Properties

The table below summarizes the core solubility data and essential physical-chemical properties of 1-Tetradecanol that are critical for experimental design.

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Water Solubility | 0.71 mg/L | 20°C, pH 7 | [1] |

| 0.00013 g/L (0.13 mg/L) | 23°C | [2] | |

| 0.000191 mg/mL (0.191 mg/L) | 25°C | [3] | |

| Solubility in Organic Solvents | Miscible | Methanol, n-Hexane, Acetone | [1] |

| Soluble 10% | Chloroform | [2] | |

| Soluble | Ethanol, Diethyl ether | [3] [4] | |

| Log P (Octanol-Water) | 5.75 | Indicates high lipophilicity | [1] |

| Melting Point (°C) | 35 - 39 °C | Often listed as 38 °C | [1] [2] [4] |

| Physical State | White, low-melting crystalline solid or flakes | At room temperature | [1] [5] |

The slight variations in reported water solubility values are likely due to different experimental temperatures and methodologies. The consistent high Log P value confirms its strongly hydrophobic nature [1].

Experimental Contexts and Protocols

The solubility profile of 1-Tetradecanol makes it suitable for specific advanced material and drug delivery applications. A key protocol involves its microencapsulation for integration into fabrics, which demonstrates a practical application of its properties.

Experimental workflow for 1-Tetradecanol microencapsulation via in-situ polymerization.

This synthesis process results in microcapsules with a particle size of approximately 0.49 μm and a zeta potential of -42.7 mV, indicating good colloidal stability [6].

Implications for Research and Development

The fundamental properties of 1-Tetradecanol directly enable its use in various scientific and industrial fields:

- Drug Delivery Systems: Its high lipophilicity and solid-state nature at room temperature, coupled with a phase change temperature close to human skin temperature (around 37°C), make it an excellent candidate for fabricating temperature-regulated drug release systems [6] [5]. It can be used to fill the hollow interiors of nanocarriers like gold nanocages for theranostic applications [2] [5].

- Material Science: As an organic Phase Change Material (PCM), 1-Tetradecanol can be incorporated into textiles to create thermoregulating fabrics or used in thermal energy storage for buildings and batteries [6].

- Cosmetics and Syntheses: It is widely used as an emollient in cold creams and lotions and serves as a chemical intermediate in the synthesis of surfactants like sulfated alcohols [5] [4].

Practical Handling and Safety Notes

For laboratory work, please consider the following:

- Handling: It is a combustible solid with a flash point above 110°C [1] [2]. Personal protective equipment, including a dust mask, eyeshields, and gloves, is recommended [2].

- Environmental Fate: Due to its high Log P value, 1-Tetradecanol is classified as a "Forever chemical" with potential bioaccumulation concerns. Its high vapor pressure also indicates a potential for volatilization during application [1].

References

- 1. Myristyl alcohol - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. 1-Tetradecanol 97 112-72-1 [sigmaaldrich.com]

- 3. CAS 112-72-1 Tetradecanol [alfa-chemistry.com]

- 4. 1-Tetradecanol [chemeurope.com]

- 5. 1-Tetradecanol | 112-72-1 [chemicalbook.com]

- 6. 1-Tetradecanol phase change material microcapsules ... [sciencedirect.com]

how is 1-Tetradecanol produced industrially

Detailed Production Methodologies

Traditional Chemical Synthesis

The predominant industrial method involves the hydrogenation of myristic acid or its esters, which are derived from natural sources like palm kernel oil and coconut oil [1]. The process can be summarized as follows:

Figure 1: The primary industrial routes for producing 1-Tetradecanol involve processing natural oils or petrochemicals.

Advanced Bio-Production Protocol

A 2018 study demonstrated high-level production of 1-Tetradecanol using a recombinant E. coli system [2] [3]. The core protocol involves:

- Strain Engineering: A dysfunctional operon in Marinobacter aquaeolei VT8, which contains the genes for the key enzyme CYP153A monooxygenase, was repaired. This enzyme has high regioselectivity for terminal hydroxylation and low overoxidation activity [2].

- Co-expression of AlkL: The alkane membrane facilitator AlkL from Pseudomonas putida GPo1 was co-expressed to increase the uptake of the alkane substrate (tetradecane) into the bacterial cells [2].

- Fed-Batch Biotransformation:

- The engineered E. coli strain was cultivated in a bioreactor.

- The alkane substrate (tetradecane) was fed to the culture.

- The expression of the CYP153A operon and AlkL was induced.

- The culture was maintained for 50 hours, after which the products were extracted from the organic phase (the added alkane layer) [2].

Key Results: This method achieved a titer of 2.0 g/L of 1-Tetradecanol [2] [3].

Another metabolic engineering strategy focused on producing 1-Tetradecanol directly from glucose. This involved engineering the fatty acid biosynthesis pathway in E. coli by overexpressing a specific thioesterase (BTE), the native acyl-CoA ligase (FadD), and an acyl-CoA reductase (MAACR) [4]. This approach achieved a high yield of 0.134 g of fatty alcohol per g of consumed glucose, with the final product being a mixture of 1-dodecanol and 1-tetradecanol [4].

Key Experimental Data and Parameters

For the bio-production method from tetradecane, the following experimental conditions and outcomes were reported [2] [3]:

| Parameter | Specification / Result |

|---|---|

| Production Organism | Recombinant Escherichia coli |

| Key Enzyme | CYP153A monooxygenase from Marinobacter aquaeolei VT8 |

| Substrate | Tetradecane |

| Process Type | Whole-cell biotransformation, Fed-batch culture |

| Process Duration | 50 hours |

| Reported Titer | 2.0 g/L |

For research and development purposes, 1-Tetradecanol can also be synthesized on a smaller scale by the reduction of myristic acid esters using agents like lithium aluminum hydride [5].

References

- 1. - 1 - Wikipedia Tetradecanol [en.wikipedia.org]

- 2. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12- ... [pmc.ncbi.nlm.nih.gov]

- 3. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Production of medium chain length fatty alcohols from ... [sciencedirect.com]

- 5. Cas 112-72-1,1-Tetradecanol [lookchem.com]

Clinical Safety & Efficacy Profile in a Feline Model

The primary data comes from a 2019 study that investigated the use of topical oral 1-Tetradecanol for treating chronic periodontal disease in cats [1].

- Study Type: Placebo-controlled, blinded clinical trial.

- Test Substance: 1-Tetradecanol complex (1-TDC) at 525 mg per gel capsule per day.

- Control: Placebo (Olive oil, 0.25 ml per gel capsule per day).

- Treatment Duration: 6 weeks [1].

The table below summarizes the key outcomes of this study, demonstrating both its efficacy and the absence of reported adverse effects over the treatment period.

| Parameter | Findings in 1-TDC Group (n=9) | Findings in Placebo Group (n=4) | Safety & Efficacy Implications |

|---|---|---|---|

| General Safety | No mortality or reported toxicity | No mortality or reported toxicity | Well-tolerated at 525 mg/day for 6 weeks in cats [1] |

| Pocket Depth (PPD) | Statistically significant reduction | No significant change | Indicates reversal of disease progression [1] |

| Clinical Attachment Loss (CAL) | Statistically significant reduction | No significant change | Demonstrates potential for tissue regeneration [1] |

| Gingival Index (GI) | Statistically significant reduction | No significant change | Confirms reduction in gingival inflammation [1] |

| Bleeding on Probing (BOP) | Statistically significant reduction | No significant change | Indicates improved gingival health [1] |

| Tooth Mobility (TMI) | No significant change | No significant change | Suggests limited effect on established severe tissue destruction [1] |

Detailed Experimental Methodology

For researchers aiming to replicate or build upon this work, the study provides a clear and rigorous protocol.

1. Animal Model and Inclusion Criteria

- Subjects: 13 cats with pre-existing moderate-to-severe chronic periodontal disease from a research colony.

- Baseline Health: All animals were free-housed and fed a regular diet (dry and canned food). A 4-week washout period with no drugs was enforced prior to the study initiation [1].

2. Clinical Periodontal Evaluation Protocol All measurements were performed under general anesthesia by a single examiner blinded to treatment groups. The assessment included [1]:

- Probing Pocket Depth (PPD): Measured at six sites per tooth using a periodontal probe.

- Gingival Index (GI): Scored from 0 (normal) to 3 (severe inflammation).

- Clinical Attachment Level (CAL): Measured from the cementum-enamel junction.

- Bleeding on Probing (BOP): Recorded as present or absent 15 seconds after probing.

- Tooth Mobility Index (TMI): Classified from stages 0 to 3.

3. Dosing and Administration

- The contents of the gel capsule (either 525 mg 1-TDC or 0.25 ml olive oil) were squeezed into the cat's mouth once daily for 6 weeks [1].

The workflow of this clinical study is summarized in the following diagram:

Proposed Mechanism of Action & Research Context

The study hypothesizes that the therapeutic effect of 1-Tetradecanol is not due to direct antibacterial action, but rather through the modulation of the host's inflammatory response [1].

- Role of Fatty Acids: 1-Tetradecanol is a monounsaturated fatty alcohol. Fatty acids and their derivatives are precursors to powerful specialized pro-resolving mediators (SPMs), such as lipoxins and resolvins [1].

- SPMs in Inflammation: These mediators actively stimulate the resolution of inflammation, contrary to traditional anti-inflammatories that merely suppress it. They do this by [1]:

- Limiting the migration of neutrophils to the inflammation site.

- Modulating macrophage activity to clear cellular debris.

- Blocking the secretion of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

- Previous Research: The rationale for using 1-TDC was supported by prior studies in a rabbit model of periodontitis, where its topical application not only halted disease progression but also resulted in new tissue and bone reformation [1].

Gaps in the Current Data and Future Directions

While the clinical study provides valuable insights, it has limitations from a toxicological perspective.

- Lack of Standard Toxicology Studies: The search results did not yield standard OECD guideline studies (e.g., acute, subacute, subchronic toxicity) specifically for 1-Tetradecanol. For comparison, other herbal extracts were tested in such models [2] [3], but similar data for 1-TDC is absent.

- Limited Scope of Available Study:

- The feline study was not primarily designed as a toxicological investigation.

- Specific hematological, biochemical, and histopathological data from vital organs were not reported.

- The long-term toxicity and safety profile beyond 6 weeks remains unknown.

To advance the development of 1-Tetradecanol for human or veterinary use, future work should prioritize standardized pre-clinical toxicology studies to formally establish its LD50, No Observed Adverse Effect Level (NOAEL), and target organ toxicity, if any.

References

Comprehensive Research Protocol: Investigating 1-Tetradecanol's Anti-inflammatory Effects in Gastric Epithelial Cells

Introduction to 1-Tetradecanol

1-Tetradecanol (also known as myristyl alcohol) is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O. This compound has gained significant research interest due to its diverse biological activities, particularly its anti-inflammatory properties and antibacterial effects against gastric pathogens. Originally isolated from the medicinal plant Dendropanax morbifera Leveille, 1-Tetradecanol has demonstrated promising therapeutic potential for gastrointestinal inflammatory conditions, especially those involving Helicobacter pylori infection [1] [2].

The molecular mechanisms underlying 1-Tetradecanol's bioactivities involve the modulation of key signaling pathways in gastric epithelial cells, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. These pathways play crucial roles in regulating inflammatory responses, making them attractive targets for therapeutic intervention in gastric inflammation and ulcer formation [1]. Additionally, 1-Tetradecanol has shown direct antibacterial activity against H. pylori, a major causative factor in gastritis, peptic ulcers, and gastric cancer [1].

This application note provides detailed experimental protocols for investigating the anti-inflammatory effects of 1-Tetradecanol in gastric epithelial cells, specifically focusing on its ability to suppress H. pylori-induced inflammation through modulation of pro-inflammatory mediators and signaling pathways.

Chemical and Pharmacological Profile

Basic Chemical Properties

- Chemical Name: 1-Tetradecanol (also known as Tetradecan-1-ol or Myristyl alcohol)

- CAS Number: 112-72-1 [3]

- Molecular Formula: C₁₄H₃₀O

- Molecular Weight: 214.39 g/mol [3]

- Appearance: White to off-white solid [3]

- Solubility: Soluble in DMSO (100 mg/mL, 466.44 mM), ethanol, and organic solvents; poorly soluble in water [3]

Biological Activities

- Anti-inflammatory Activity: Significantly inhibits H. pylori-induced IL-8 production in gastric epithelial cells (AGS cell line) in a dose-dependent manner (30-300 µM) [1] [3]

- Antibacterial Activity: Directly inhibits growth of H. pylori in a dose-dependent manner [1]

- Immunomodulatory Effects: Reduces T-cell growth by downregulating NF-κB-mediated IL-2 secretion (IC₅₀ ≈ 29.94 µM in EL-4 T cells) [2]

- Safety Profile: No significant cytotoxicity observed in AGS gastric epithelial cells at concentrations up to 300 µM [1]

Anti-inflammatory Effects in Gastric Cells

Inhibition of Pro-inflammatory Cytokines

1-Tetradecanol demonstrates potent anti-inflammatory effects in gastric epithelial cells, particularly in the context of H. pylori infection. In AGS human gastric epithelial cells infected with H. pylori strain 26695, 1-Tetradecanol treatment resulted in a significant and dose-dependent reduction in interleukin-8 (IL-8) production, a key chemokine responsible for neutrophil recruitment and gastric inflammation [1]. The inhibition was observed across a concentration range of 30-300 µM, with no apparent cytotoxicity at these concentrations [1].

The therapeutic significance of this effect lies in the crucial role of IL-8 in H. pylori-induced gastritis. H. pylori infection triggers robust IL-8 secretion from gastric epithelial cells, initiating and perpetuating gastric mucosal inflammation that can progress to chronic gastritis, peptic ulcers, and potentially gastric cancer [1]. By suppressing IL-8 production, 1-Tetradecanol may help mitigate the inflammatory cascade that drives these pathological conditions.

Suppression of Angiogenic Factor Expression

Beyond its effects on IL-8, 1-Tetradecanol also inhibits the production of vascular endothelial growth factor (VEGF) in H. pylori-infected gastric epithelial cells [1]. VEGF is a key regulator of angiogenesis and has been implicated in both gastric inflammation and tumor progression. The compound suppresses H. pylori-induced stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that regulates VEGF expression [1]. This dual inhibition of both inflammatory and angiogenic pathways suggests that 1-Tetradecanol may have broader therapeutic potential in preventing the progression from chronic gastritis to gastric cancer.

Table 1: Anti-inflammatory Effects of 1-Tetradecanol in Gastric Epithelial Cells

| Experimental Model | Target | Effect | Concentration Range | Reference |

|---|---|---|---|---|

| H. pylori-infected AGS cells | IL-8 production | Dose-dependent inhibition | 30-300 µM | [1] |

| H. pylori-infected AGS cells | VEGF expression | Significant suppression | 300 µM | [1] |

| H. pylori-infected AGS cells | HIF-1α stabilization | Inhibition | 300 µM | [1] |

| H. pylori-infected AGS cells | NF-κB activation | Suppression | 300 µM | [1] |

| H. pylori-infected AGS cells | p38 MAPK phosphorylation | Suppression | 300 µM | [1] |

| H. pylori-infected AGS cells | ERK1/2 phosphorylation | Suppression | 300 µM | [1] |

Antibacterial Activity Against H. pylori

1-Tetradecanol exhibits direct antibacterial activity against Helicobacter pylori, providing a dual mechanism of action against H. pylori-associated gastric pathologies. In growth inhibition assays, 1-Tetradecanol suppressed H. pylori proliferation in a dose-dependent manner when measured by optical density at 600 nm [1]. This direct antimicrobial effect complements the compound's anti-inflammatory properties, targeting both the infectious trigger and the resulting inflammatory response in H. pylori-associated gastritis.

The antibacterial mechanism of 1-Tetradecanol appears to involve disruption of bacterial membranes, consistent with the general antimicrobial action of fatty alcohols. This direct anti-H. pylori activity is particularly valuable in the context of rising antibiotic resistance, suggesting 1-Tetradecanol may offer an alternative or complementary approach to conventional antibiotic regimens for H. pylori eradication [1].

Detailed Experimental Protocols

Cell Culture and Maintenance

Materials:

- AGS human gastric epithelial cells (Korean Cell Line Bank, #21739)

- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

- Culture conditions: 37°C in a humidified atmosphere with 5% CO₂ [1]

Protocol:

- Maintain AGS cells in RPMI-1640 complete medium with regular passage every 2-3 days at 80-90% confluence

- For experiments, seed cells at appropriate densities:

- 1×10⁵ cells/well in 48-well plates for ELISA and MTT assays

- 1×10⁶ cells/well in 6-well plates for Western blot analysis

- Allow cells to adhere overnight before treatments [1]

H. pylori Culture and Infection

Materials:

- H. pylori strain 26695 (American Type Culture Collection)

- Brucella broth supplemented with 10% FBS and antibiotic supplement

- Micro-aerobic environment (5% O₂, 10% CO₂, 85% N₂) [1]

Protocol:

- Culture H. pylori on Brucella agar plates or in liquid broth under micro-aerobic conditions at 37°C for 24-48 hours

- Harvest bacteria in late logarithmic growth phase (OD₆₀₀ ≈ 0.6, corresponding to ~10⁹ CFU/mL)

- Dilute bacterial suspension to appropriate concentration in cell culture medium

- Infect AGS cells at multiplicity of infection (MOI) of 50:1 (bacteria:cells) [1]

1-Tetradecanol Treatment Protocol

Stock Solution Preparation:

- Prepare 100 mM stock solution by dissolving 21.4 mg of 1-Tetradecanol in 1 mL DMSO

- Store aliquots at -20°C for up to 3 months

- Dilute in cell culture medium to final working concentrations (30-300 µM) immediately before use [1] [3]

Treatment Protocol:

- Pre-treat AGS cells with 1-Tetradecanol (30-300 µM) for 2 hours prior to H. pylori infection

- Continue incubation with both 1-Tetradecanol and H. pylori for specified durations:

- 24 hours for IL-8 and VEGF measurement by ELISA

- 6 hours for HIF-1α stabilization studies

- 15-60 minutes for signaling pathway analysis [1]

Assessment of Anti-inflammatory Effects

IL-8 and VEGF Measurement by ELISA:

- Collect cell culture supernatants after 24 hours of treatment/infection

- Perform ELISA using commercial Duoset kits (R&D Systems, DY208 for IL-8, DY293B for VEGF) according to manufacturer's instructions

- Measure absorbance at appropriate wavelengths and calculate cytokine concentrations from standard curves [1]

Cell Viability Assessment (MTT Assay):

- After 24 hours of 1-Tetradecanol treatment, add MTT solution (4 mg/mL in RPMI-1640) to cells

- Incubate for 4 hours at 37°C

- Remove MTT solution and dissolve formed formazan crystals in DMSO

- Measure absorbance at 570 nm using ELISA plate reader [1]

Table 2: Key Experimental Parameters for 1-Tetradecanol Research

| Parameter | Specifications | Purpose |

|---|---|---|

| Cell Line | AGS human gastric epithelial cells | Model system for gastric epithelium |

| H. pylori Strain | 26695 (ATCC) | Standard research strain with well-characterized virulence factors |

| Infection MOI | 50:1 | Optimal for inducing robust inflammatory response |

| 1-Tetradecanol Concentration Range | 30-300 µM | Established effective range without cytotoxicity |

| Pre-treatment Time | 2 hours | Allows cellular uptake before inflammatory stimulus |

| Incubation Time with H. pylori | 6-24 hours | Time-dependent response analysis |

Molecular Mechanisms and Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in 1-Tetradecanol's anti-inflammatory mechanism. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκBs). H. pylori infection activates IκB kinase (IKK), leading to IκB phosphorylation and degradation, which allows NF-κB translocation to the nucleus where it induces transcription of pro-inflammatory genes including IL-8 and VEGF [1].

1-Tetradecanol treatment effectively suppresses H. pylori-induced IκB phosphorylation and degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression [1]. This inhibition of NF-κB activation represents a key mechanism through which 1-Tetradecanol exerts its anti-inflammatory effects in gastric epithelial cells.

MAPK Signaling Pathways

1-Tetradecanol also modulates MAPK signaling pathways involved in inflammatory responses. Specifically, it suppresses H. pylori-induced phosphorylation and activation of p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2) [1]. These MAPK species regulate multiple cellular processes including inflammation, stress responses, and gene expression.

Interestingly, 1-Tetradecanol does not significantly affect the c-Jun N-terminal kinase (JNK) pathway in H. pylori-infected cells, indicating selective modulation of specific MAPK signaling branches rather than global suppression of all MAPK activities [1]. This selective inhibition suggests a targeted mechanism of action that may preserve beneficial signaling while suppressing pathological inflammation.

The following diagram illustrates the key signaling pathways modulated by 1-Tetradecanol in gastric epithelial cells:

Diagram 1: Molecular mechanisms of 1-Tetradecanol in H. pylori-infected gastric epithelial cells. 1-Tetradecanol selectively inhibits H. pylori-induced activation of NF-κB, p38 MAPK, and ERK1/2 pathways, reducing production of pro-inflammatory mediators IL-8 and VEGF. Notably, it does not affect JNK phosphorylation.

Experimental Workflow

The following diagram provides a comprehensive overview of the experimental workflow for evaluating 1-Tetradecanol's anti-inflammatory effects in gastric cells:

Diagram 2: Comprehensive experimental workflow for evaluating 1-Tetradecanol's anti-inflammatory effects in gastric epithelial cells. The protocol includes cell culture, treatment, H. pylori infection, and multiple analytical approaches to assess anti-inflammatory mechanisms and efficacy.

Technical Considerations and Optimization

Critical Parameters for Success

- Solvent Controls: Always include DMSO vehicle controls at concentrations equivalent to those in 1-Tetradecanol treatments, as DMSO can affect cell signaling at high concentrations [3]

- Bacterial Viability: Regularly verify H. pylori viability and motility before infection experiments, as older cultures may lose virulence

- Treatment Timing: The 2-hour pre-treatment period is critical for optimal effect, allowing cellular uptake before inflammatory stimulation [1]

- Serum Concentration: Maintain consistent serum concentrations (10% FBS) throughout experiments to ensure reproducible cell growth and response

Alternative Cell Models

While AGS cells are well-established for H. pylori research, the protocol can be adapted to other gastric epithelial cell lines:

- MKN45 human gastric carcinoma cells: Similar inflammatory response to H. pylori infection [1]

- Primary gastric epithelial cells: More physiologically relevant but with limited proliferation capacity

- Co-culture systems: Incorporating immune cells to model epithelial-immune interactions in gastric inflammation

Conclusion and Research Applications

1-Tetradecanol demonstrates significant potential as a therapeutic candidate for H. pylori-associated gastric inflammation through its dual mechanisms of anti-inflammatory action and direct antibacterial effects. The compound effectively suppresses key pro-inflammatory mediators (IL-8, VEGF) and modulates critical signaling pathways (NF-κB, p38 MAPK, ERK1/2) in gastric epithelial cells without significant cytotoxicity at therapeutic concentrations [1].

The experimental protocols outlined in this application note provide researchers with robust methodology for investigating 1-Tetradecanol's mechanisms and efficacy in gastric inflammation models. These approaches can be further extended to evaluate the compound's potential in combination therapies with conventional antibiotics or other anti-inflammatory agents, potentially addressing challenges of antibiotic resistance and treatment failure in H. pylori eradication.

Future research directions should include in vivo validation of 1-Tetradecanol's efficacy in animal models of H. pylori-induced gastritis, assessment of its bioavailability and metabolism, and investigation of potential synergistic effects with current first-line therapies for gastric ulcers and inflammation.

References

Application Notes and Protocols for 1-Tetradecanol Complex (1-TDC) in Periodontal Disease Treatment

Introduction and Mechanism of Action

1-Tetradecanol complex (1-TDC) is a cetylated monounsaturated fatty acid mixture that has demonstrated therapeutic potential in managing periodontal disease through host response modulation. Chronic inflammation in periodontal diseases leads to tissue destruction, and modulation of the host immune response has emerged as a complementary strategy to conventional treatments [1] [2]. 1-TDC belongs to a class of fatty acids that possess significant anti-inflammatory properties and can influence biological processes including membrane phospholipid composition and immune cell receptor signaling [2].

The therapeutic actions of 1-TDC are mediated through multiple mechanisms. Research indicates that 1-TDC inhibits inflammatory cell infiltration and significantly reduces osteoclastic activity in periodontal tissues [3] [4]. This complex appears to work by modulating the host response rather than acting primarily as an antimicrobial agent. Fatty acids like 1-TDC can stimulate the resolution of inflammation through natural pro-resolving pathways, including potentially influencing the production of specialized pro-resolving mediators such as lipoxins and resolvins, which limit polymorphonuclear neutrophil migration and modulate macrophage activity [2]. This mechanism of action positions 1-TDC as a promising host-modulating therapeutic agent for controlling the progression of chronic periodontal disease.

Summary of Experimental Applications and Efficacy

The following tables summarize the key parameters and outcomes from foundational studies on 1-TDC application in animal models of periodontitis.

Table 1: Application Protocols for 1-TDC in Animal Models of Periodontitis

| Parameter | Rabbit Model (Preventive) [5] | Rabbit Model (Therapeutic) [3] [4] | Feline Clinical Study [1] [2] |

|---|---|---|---|

| Study Objective | Prevent disease initiation | Treat established periodontitis | Treat chronic periodontal disease |

| Disease Induction | Ligatures + P. gingivalis topical application (10⁹ CFU) | Ligatures + P. gingivalis topical application (10⁹ CFU) | Naturally occurring disease |

| 1-TDC Concentration | 1 mg/ml and 10 mg/ml | 100 mg/ml | 525 mg per gel capsule (pure compound) |

| Vehicle/Placebo | Olive oil | Olive oil | Olive oil (0.25 ml per capsule) |

| Application Method | Topical application | Topical application | Oral gel capsule squeezed into mouth |

| Application Frequency | 3 times per week | 3 times per week (assumed) | Once daily |

| Treatment Duration | 6 weeks | 6 weeks | 6 weeks |

Table 2: Efficacy Outcomes of 1-TDC Treatment in Animal Models

| Efficacy Parameter | Rabbit Model (Preventive) [5] | Rabbit Model (Therapeutic) [3] [4] | Feline Clinical Study [1] [2] |

|---|---|---|---|

| Macroscopic Inflammation | Significant prevention | Significant reduction | Not specifically reported |

| Bone Loss | 75% prevention compared to non-treatment | Reduced to 10.1% ± 1.8% (from 30% at baseline) | Not measured (clinical study) |

| Clinical Attachment Loss | Significant prevention | Significant reduction | Statistically significant reduction |

| Pocket Depth | Not reported | Not reported | Statistically significant reduction |

| Gingival Index | Not reported | Not reported | Statistically significant reduction |

| Bleeding on Probing | Not reported | Not reported | Statistically significant reduction |

| Tooth Mobility | Not reported | Not reported | No significant change |

| Histological Findings | Inhibited inflammatory cell infiltration; prevented osteoclastogenesis | Inhibited inflammatory cell infiltration and osteoclastic activity | Not performed |

Detailed Experimental Protocols

Protocol for Inducing Experimental Periodontitis in Rabbits

This protocol is adapted from the studies that established the foundation for 1-TDC research [3] [5].

Animal Model:

- Species: New Zealand White rabbits

- Sample Size: 15-18 animals typically used

Disease Induction Phase (6 weeks):

- Anesthetize animals using appropriate veterinary anesthesia protocols.

- Place sterile silk suture ligatures around the mandibular second premolars bilaterally.

- Apply Porphyromonas gingivalis suspension (10⁹ colony forming units) topically to the ligated teeth three times per week.

- Maintain ligatures for the entire 6-week period to promote plaque accumulation and disease development.

- After 6 weeks, sacrifice a subset of animals (n=3) to confirm established periodontitis with approximately 30% bone loss compared to baseline [3].

Treatment Phase (6 weeks):

- Discontinue P. gingivalis application.

- Remove existing ligatures to allow for healing assessment.

- Apply 1-TDC solution (100 mg/ml concentration for therapeutic studies) topically to the affected teeth.

- Maintain treatment for 6 weeks with applications three times per week.

- Include control groups receiving placebo (olive oil vehicle) and no treatment.

Assessment Methods:

- Macroscopic evaluation: Periodontal inflammation, attachment loss, and bone loss measurements.

- Histological analysis: Decalcified mandibular block sections stained with H&E for cellular inflammatory infiltrate.

- Histomorphometry: Quantitative measurements of tissue destruction and regeneration.

- Tartrate-resistant acid phosphatase staining: To identify osteoclastic activity.

- Osteocalcin immunostaining: To identify osteoblastic activity [3] [4].

Protocol for Feline Clinical Application

This protocol is derived from the 2019 clinical study in cats with naturally occurring periodontal disease [1] [2] [6].

Subject Selection:

- Inclusion Criteria: Cats with previously diagnosed moderate-to-severe chronic periodontal disease.

- Exclusion Criteria: Concurrent systemic illness, administration of other medications within 4 weeks prior to study.

- Sample Size: 13 cats (9 treatment, 4 placebo control).

Baseline Assessment (Day 0):

- Perform full-mouth periodontal evaluation under general anesthesia (intravenous propofol, 4 mg/kg).

- Conduct the following clinical measurements at six sites per tooth (mesial, distal, two buccal/labial, two palatal/lingual):

- Probing Pocket Depth (PPD): Measure from gingival margin to coronal portion of junctional epithelium.

- Gingival Index (GI): Score 0-3 (normal to severe inflammation) [2].

- Clinical Attachment Level (CAL): Measure from cementum-enamel junction to junctional epithelium.

- Bleeding on Probing (BOP): Record as present/absent 15 seconds after probing.

- Tooth Mobility Index (TMI): Score 0-3 based on mobility range.

- Furcation Index: Score 1-3 for multirooted teeth with attachment loss.

- Include maxillary and mandibular canines, upper third and fourth premolars, lower third and fourth premolars, and lower first molars in assessments.

Treatment Administration:

- Formulation: 1-TDC pure compound (525 mg) in gel capsules for treatment group; olive oil (0.25 ml) for placebo group.

- Administration: Squeeze gel capsule contents into the mouth once daily for 6 weeks.

- Monitoring: Observe for adverse effects and document administration acceptability.

Endpoint Assessment (6 weeks):

- Repeat full-mouth periodontal evaluation under general anesthesia with identical parameters to baseline.

- Maintain blinding of examiner to treatment allocations.

- Compare all clinical parameters between baseline and 6 weeks, and between treatment and control groups.

Figure 1: Workflow diagram of the feline clinical study protocol for 1-TDC evaluation

Molecular Signaling Pathways

The anti-inflammatory effects of 1-TDC are mediated through modulation of key signaling pathways involved in the host immune response to periodontal pathogens:

Fatty Acid-Mediated Resolution of Inflammation: 1-TDC, as a monounsaturated fatty acid complex, influences the inflammatory process through multiple mechanisms. Fatty acids serve as essential components of membrane phospholipids and act as ligands for immune cell receptors [2]. While the exact molecular targets of 1-TDC require further elucidation, related fatty acids are known to promote the resolution of inflammation through the stimulation of specialized pro-resolving mediators (SPMs), including:

Lipoxins: Derived from endogenous fatty acids, lipoxins limit polymorphonuclear neutrophil migration into inflammatory sites and modulate macrophage activity. Lipoxin A4 specifically blocks IL-1β and TNF-α release, attenuating inflammatory reactions elicited by P. gingivalis [2].

Resolvins: Synthesized from dietary omega-3 polyunsaturated fatty acids, resolvins stimulate the resolution of inflammation and promote regeneration of periodontal connective tissue and bone. Resolvin E1 has been shown to prevent establishment of chronic inflammatory response after P. gingivalis infection [2].

Cellular Effects in Periodontal Tissues: The net effect of 1-TDC application results in measurable histological changes:

- Inhibition of inflammatory cell infiltration into periodontal tissues

- Reduction in osteoclastic activity as demonstrated by decreased tartrate-resistant acid phosphatase staining

- Prevention of connective tissue destruction and alveolar bone loss [3] [5]

Figure 2: Proposed molecular signaling pathways and mechanisms of action for 1-TDC in periodontal disease

Considerations for Research and Development

Formulation and Delivery Optimization

Future research should focus on optimizing 1-TDC formulations for human clinical applications. The current evidence supports topical application as the most effective delivery method for periodontal applications. Development of specialized delivery systems such as local sustained-release devices, biodegradable gels, or mouthrinse formulations could enhance clinical utility and patient compliance. The differences in effective concentrations between animal models (100 mg/ml in rabbits vs. 525 mg pure compound in cats) suggest that dose-response relationships need further characterization in different species [1] [3].

Limitations and Research Gaps

Current research on 1-TDC has several limitations that should be addressed in future studies:

- Small sample sizes in existing animal and clinical studies limit statistical power

- Lack of radiographic, histopathological, and immunohistochemical analyses in the feline clinical study

- Optimal dosing protocols not yet established across different species and disease stages

- Long-term safety and efficacy data not available beyond 6-week study periods

- Mechanistic studies needed to identify specific molecular targets and pathways [1] [6]

Conclusion

1-Tetradecanol complex represents a promising host-modulating therapeutic approach for periodontal disease management. Evidence from animal studies and one clinical trial in cats demonstrates that topical application of 1-TDC can significantly improve clinical parameters of periodontal disease, including reducing pocket depth, clinical attachment loss, gingival inflammation, and bleeding on probing. The mechanism of action appears to involve inhibition of inflammatory cell infiltration and reduction of osteoclastic activity, ultimately leading to decreased tissue destruction.

Future research directions should include larger controlled clinical trials, optimization of delivery systems, and more detailed investigation of the molecular mechanisms underlying its anti-inflammatory effects. 1-TDC may eventually offer a valuable adjunctive therapy to conventional periodontal treatment, particularly for patients who may not be candidates for more invasive procedures or who require long-term management of chronic periodontitis.

References

- 1. Topical oral 1-tetradecanol complex in the treatment of ... [pubmed.ncbi.nlm.nih.gov]

- 2. Topical oral 1-tetradecanol complex in the treatment of ... [pmc.ncbi.nlm.nih.gov]

- 3. 1-Tetradecanol complex: therapeutic actions in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic actions in experimental periodontitis [experts.umn.edu]

- 5. 1-Tetradecanol Complex Reduces Progression... [ovid.com]

- 6. A treatment for periodontal diseases in cats [everycat.org]

Comprehensive Application Notes and Protocols: Encapsulation of Azoxystrobin Using 1-Tetradecanol Carriers for Thermo-Responsive Antifungal Delivery

Introduction to Azoxystrobin Encapsulation and Thermo-Responsive Delivery Systems

The encapsulation of azoxystrobin within 1-Tetradecanol-based carriers represents an innovative approach in agrochemical formulation that addresses significant limitations of conventional fungicide applications. Azoxystrobin, a broad-spectrum strobilurin fungicide, exhibits low water solubility (approximately 6.7 mg/L at 20°C) and moderate persistence in environmental conditions, leading to suboptimal utilization efficiency and potential ecological impacts [1] [2]. The development of thermo-responsive nanoformulations leverages the unique phase-change properties of 1-Tetradecanol (TDA), which undergoes solid-to-liquid transition at approximately 37.5°C, creating an intelligent delivery system that responds to ambient temperature fluctuations in agricultural environments [3].

Recent advances in stimuli-responsive nanocarriers have demonstrated tremendous potential for enhancing the bioavailability and environmental compatibility of agricultural actives. These systems can respond to biological and environmental triggers such as pH changes, temperature, light, redox conditions, and enzyme presence, enabling targeted pesticide delivery and controlled-release profiles [4]. The combination of 1-Tetradecanol with complementary excipients like diethyl phthalate (DEP) and Tween 80 creates a robust encapsulation matrix that effectively addresses the strong crystallization tendency of azoxystrobin molecules, which arises from their chemical structure containing two strong non-polar phenyl groups and one strong polar nitrile group that promotes ordered molecular alignment in conventional solvent-water mixtures [3].

Formulation Composition and Characterization Data

Key Components and Their Functional Roles

The successful development of thermo-responsive azoxystrobin nanoparticles relies on a carefully balanced composition of functional excipients that collectively address the physicochemical challenges of azoxystrobin encapsulation. Each component plays a distinct role in the formation, stability, and performance of the nanoformulation, as detailed in Table 1.

Table 1: Composition and Functionality of Formulation Components

| Component | Chemical Category | Primary Function | Optimal Ratio | Functional Basis |

|---|---|---|---|---|

| Azoxystrobin | Methacrylate fungicide | Active ingredient | 5 g | Broad-spectrum antifungal activity |

| 1-Tetradecanol (TDA) | Fatty alcohol | Thermo-responsive matrix | 2.5 g | Phase change at 31.5°C; crystallinity modulation |

| Diethyl Phthalate (DEP) | Organic solvent | Crystallization inhibitor | 10 mL | Molecular interference with AZO crystal formation |

| Tween 80 | Non-ionic surfactant | Emulsification stabilizer | 6 mL | Interfacial tension reduction; droplet stabilization |

| Water | Aqueous medium | Dispersion phase | q.s. | Continuous phase for nanoemulsion formation |

The synergistic interaction between these components is critical to the formulation's performance. Specifically, DEP and TDA play complementary roles in interfering with the crystallization behavior of azoxystrobin, while Tween 80 provides stabilization at the oil-water interface during the emulsification process [3]. This combination results in a reconstructed dissolving form of azoxystrobin, as evidenced by the disappearance of characteristic AZO melting peaks in differential scanning calorimetry analysis [3].

Quantitative Characterization Parameters

The physicochemical properties of the optimized azoxystrobin nanoformulation were rigorously characterized using advanced analytical techniques, with key parameters summarized in Table 2.

Table 2: Physicochemical Characterization of Azoxystrobin Nanoformulation

| Parameter | Result | Method | Significance |

|---|---|---|---|

| Mean Particle Size | 162.1 nm | Dynamic Light Scattering | Nanoscale range for enhanced penetration and bioavailability |

| Polydispersity Index | <0.5 | Dynamic Light Scattering | Narrow size distribution for consistent performance |

| Softening Point | 31.5°C | Differential Scanning Calorimetry | Temperature-responsive release trigger |

| Azoxystrobin Melting Point | Disappeared in optimizedformulations | Differential Scanning Calorimetry | Confirmation of molecular dispersion |

| TDA Melting Peak | 37.8°C (shifted from 34.7°C with DEP) | Differential Scanning Calorimetry | Crystallinity modification through component interactions |

| Thermal Degradation Onset | >150°C | Thermogravimetric Analysis | Thermal stability for storage and application |

The particle size distribution in the nanoscale range (162.1 nm) is particularly significant as it enhances the wettability, spreadability, and mechanical stability of the formulation compared to conventional suspensions [3]. The thermal behavior of the system, characterized by the shifting of TDA melting endotherms, indicates successful interference with the crystallization process, generating defective crystals with lower melting points that facilitate the thermo-responsive release mechanism [3].

Experimental Protocols

Preparation of Thermo-Responsive Oil Phase

The formation of a homogeneous, stable oil phase is critical to the success of the encapsulation process. This protocol details the optimized procedure for preparing the thermo-responsive oil phase containing azoxystrobin.

Materials: Azoxystrobin technical grade (≥95% purity), 1-Tetradecanol (TDA, ≥98% purity), Diethyl phthalate (DEP, ≥99% purity), Tween 80 ( pharmaceutical grade)

Equipment: Analytical balance (0.1 mg sensitivity), Hot plate magnetic stirrer with temperature control, Glass vial (20 mL) with PTFE-lined cap, Micropipettes (100-1000 μL), Water bath (temperature range: 0-100°C)

Procedure:

- Pre-weigh 5.0 g ± 0.1 mg of azoxystrobin using an analytical balance and transfer to a clean, dry glass vial.

- Add 10.0 mL ± 0.1 mL of DEP to the azoxystrobin using a graduated pipette.

- Heat the mixture to 55°C ± 2°C on a hot plate stirrer with continuous mixing at 300 rpm until complete dissolution of azoxystrobin crystals is visually confirmed (approximately 10-15 minutes).

- Add 2.5 g ± 0.1 mg of solid 1-Tetradecanol to the solution and maintain temperature at 55°C ± 2°C with continuous stirring until a clear, homogeneous solution is obtained (approximately 5-10 minutes).

- Add 6.0 mL ± 0.1 mL of Tween 80 to the mixture and maintain temperature at 55°C ± 2°C with stirring for an additional 10 minutes to ensure complete homogenization.

- Subject the final oil phase to shock-cooling treatment by immediately transferring the vial to an ice/water bath (0°C) for 5 minutes without stirring to induce rapid solidification.

- Store the solidified oil phase at 4°C until emulsification (recommended storage period: ≤24 hours).

Critical Notes: Temperature control during the heating phase is essential to prevent thermal degradation of components. The shock-cooling treatment is crucial for hindering the phase transformation of TDA from the metastable hexagonal orthorhombic solid phase (SHEX) to the orthorhombic solid phase (SORT), generating defective crystals with the low melting point essential for the thermo-responsive behavior [3].

Nanoemulsion Formation and Characterization

The conversion of the thermo-responsive oil phase into a stable nanoemulsion requires precise control of emulsification parameters to achieve the desired particle size distribution.

Materials: Prepared oil phase (from Protocol 3.1), Deionized water (Milli-Q grade, 18.2 MΩ·cm), Tween 80 (additional for aqueous phase if needed)

Equipment: Probe sonicator (with 1/8" microtip, 500 W capacity), Temperature-controlled water bath, Dynamic Light Scattering (DLS) instrument, Zeta potential analyzer, pH meter

Procedure:

- Pre-heat the solidified oil phase to 55°C ± 2°C in a water bath until completely molten.

- Prepare the aqueous phase by adding 0.5% (w/v) Tween 80 to deionized water and heating to 55°C ± 2°C.

- Gradually add the molten oil phase to the aqueous phase in a 1:9 ratio (oil:aqueous) while homogenizing at 10,000 rpm for 2 minutes using a high-shear mixer to form a coarse pre-emulsion.

- Immediately subject the coarse emulsion to probe sonication at 60% amplitude for 5 minutes (pulse mode: 10 seconds on, 5 seconds off) while maintaining temperature at 55°C ± 2°C using an ice bath if necessary.

- Cool the nanoemulsion to room temperature (20-25°C) with gentle stirring to promote solidification of TDA within the nanoparticles.

- Characterize the final nanoemulsion for:

- Particle size and PDI: By dynamic light scattering after appropriate dilution (1:100) with deionized water

- Zeta potential: By electrophoretic mobility after dilution in 1 mM NaCl solution

- Morphology: By transmission electron microscopy or scanning electron microscopy after appropriate sample preparation

Critical Parameters: The emulsification temperature must remain above the melting point of TDA during processing. The sonication parameters (amplitude, duration, pulse settings) directly influence the final particle size distribution. The optimal formulation (T3t-c12) demonstrated a mean particle size of 162.1 nm with PDI <0.5, indicating a narrow size distribution [3].

Characterization Methods and Analytical Techniques

Comprehensive characterization is essential to verify the successful formation of thermo-responsive nanoparticles and their functional properties.

Thermal Analysis:

- Differential Scanning Calorimetry (DSC): Seal 5-10 mg of sample in aluminum pans. Perform heating scans from 0°C to 120°C at a rate of 5°C/min under nitrogen atmosphere. Determine melting endotherms and softening points from the thermograms [3].

- Thermogravimetric Analysis (TGA): Heat 5-10 mg sample from 25°C to 600°C at 10°C/min under nitrogen. Monitor weight loss patterns to determine thermal stability and decomposition behavior [3].

Crystallography and Morphology:

- X-Ray Diffraction (XRD): Analyze powdered samples using Cu Kα radiation (λ = 1.5406 Å) with 2θ range of 5-60°, step size of 0.02°, and scan speed of 2°/min. Identify crystalline phases and assess crystallinity changes [3].

- Scanning Electron Microscopy (SEM): Sputter-coat samples with gold and image at accelerating voltages of 5-15 kV. Evaluate particle morphology and surface characteristics [3].

Chemical Composition Analysis:

- Fourier Transform Infrared Spectroscopy (FTIR): Prepare KBr pellets containing 1% (w/w) sample. Acquire spectra in the range of 4000-500 cm⁻¹ with 4 cm⁻¹ resolution. Identify functional groups and molecular interactions [3] [5].

- X-Ray Photoelectron Spectroscopy (XPS): Use monochromatic Al Kα radiation (1486.6 eV) with spot size of 400 μm and pass energy of 50 eV for high-resolution scans. Determine surface elemental composition [5].

Figure 1. Experimental Workflow for Azoxystrobin Nanoformulation Preparation. The diagram illustrates the sequential steps involved in preparing thermo-responsive azoxystrobin nanoparticles, from initial oil phase preparation through nanoemulsion formation to comprehensive characterization.

Functional Performance and Biological Efficacy

Antifungal Efficacy Assessment

The biological performance of the azoxystrobin nanoformulation was rigorously evaluated against relevant fungal pathogens, with comparative assessment against conventional formulations.

In Vitro Antifungal Activity Assay:

- Pathogen Selection: Phytophthora nicotiana PNgz07 and Aspergillus niger A1513 represent broad-spectrum fungal targets with differing membrane characteristics [3].

- Culture Conditions: Maintain pathogens on potato dextrose agar (PDA) at 25°C for 7 days prior to assay setup.

- Assay Procedure:

- Prepare serial dilutions of nanoformulation and conventional azoxystrobin in sterile distilled water.

- Incorporate treatments into PDA medium at temperatures of 20°C and 30°C to evaluate thermo-responsive efficacy.

- Inoculate plates with 5 mm mycelial discs from actively growing fungal cultures.

- Incubate at respective temperatures and measure radial growth daily for 7 days.

- Calculate percentage inhibition relative to untreated controls using the formula: Inhibition (%) = [(Dc - Dt)/Dc] × 100, where Dc = fungal diameter in control, Dt = fungal diameter in treatment.

- Key Findings: The T3t-c12 nanoformulation demonstrated satisfied antifungal efficacy at 30°C against both test pathogens, with significantly enhanced performance compared to conventional formulations at equivalent azoxystrobin concentrations [3].

Synergistic Combination Therapy: Research with metal-organic framework (MOF) carriers has demonstrated that co-encapsulation of azoxystrobin with diniconazole creates synergistic effects against Rhizoctonia solani (rice sheath blight pathogen), with a synergistic ratio of 1.83 [5]. This approach could be adapted for 1-Tetradecanol systems to enhance efficacy and combat resistance development.

Environmental and Toxicological Considerations

The environmental fate and non-target effects of pesticide formulations are critical considerations in sustainable agriculture. Azoxystrobin has been detected in environmental monitoring studies, with concerning ecological impacts.

Environmental Persistence and Monitoring:

- Azoxystrobin residues have been measured in surface water, groundwater, and indoor environments due to runoff and leaching from treated fields [6].

- Detection in house dust samples from homes with azoxystrobin-treated wallboards highlights the potential for life-long exposure in residential settings [6].

- Environmental concentrations in agricultural soils have been measured up to 9.54 mg/kg in Chinese ginseng fields, with limited mobility in the upper soil layers (0-20 cm) [2].

Ecotoxicity Profile:

- Azoxystrobin exhibits high toxicity to aquatic organisms, particularly fish and aquatic crustaceans, with concentrations exceeding Regulatory Acceptable Concentrations (RACs) in monitoring studies [2].

- Studies on land snails (Theba pisana) demonstrated significant ecotoxicological effects at environmentally relevant concentrations (0.3 μg/mL), including:

- Reduced feeding rate and growth

- Oxidative stress evidenced by altered antioxidant enzyme activities (CAT, GPx, GST)

- Lipid peroxidation and glutathione depletion

- Histopathological alterations in hepatopancreas architecture [2]

Mitigation Strategies:

- Nanoencapsulation technology offers potential for reduced environmental impact through targeted delivery and decreased leaching potential.

- Research suggests that zinc nanoparticles may mitigate azoxystrobin toxicity in non-target organisms, though this requires further validation [7].

- The controlled-release properties of the 1-Tetradecanol system may reduce overall environmental loading while maintaining efficacy.

Figure 2. Functional Performance and Mechanism of Thermo-responsive Azoxystrobin. The diagram illustrates the temperature-dependent release mechanism, antifungal activity, and environmental considerations of the nanoformulation.

Troubleshooting and Technical Optimization

Successful implementation of the encapsulation protocol requires attention to potential technical challenges and optimization opportunities.

- Common Formulation Issues and Solutions:

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Excessive Particle Size (>200 nm) | Inadequate shear during emulsification; Incorrect temperature; Insufficient surfactant | Optimize sonication parameters; Ensure temperature > TDA melting point during emulsification; Verify Tween 80 concentration |

| Particle Aggregation | Rapid cooling; Electrostatic instability; High ionic strength | Implement controlled cooling; Adjust pH if necessary; Use deionized water for dilution |

| Poor Crystallization Control | Inadequate shock-cooling; Incorrect TDA:DEP ratio | Ensure rapid transition to ice bath; Verify component ratios per optimized formula |

| Limited Thermal Response | Improper TDA purity; Crystal phase issues | Source high-purity TDA (≥98%); Ensure shock-cooling to create defective crystals |

| Azoxystrobin Precipitation | Crystallization inhibition failure; Storage temperature fluctuations | Verify DEP concentration; Maintain consistent storage at 4°C |

Scalability Considerations:

- For laboratory-scale production (≤100 mL), probe sonication provides effective particle size reduction.

- For pilot-scale production (100-1000 mL), high-pressure homogenization (3-5 cycles at 10,000-15,000 psi) may be implemented as an alternative to sonication.

- Industrial-scale production may utilize continuous flow sonication or microfluidization technologies.

Regulatory and Safety Considerations:

- While 1-Tetradecanol and Tween 80 are generally regarded as safe for agricultural applications, compliance with local regulatory guidelines for nano-enabled agrochemicals must be verified.

- Personal protective equipment (lab coat, gloves, safety glasses) is recommended during formulation preparation.

- Proper disposal procedures for organic solvents and pesticide-containing materials should be followed according to institutional guidelines.

Conclusion and Application Perspectives

The encapsulation of azoxystrobin in 1-Tetradecanol carriers represents a significant advancement in smart-release agrochemical formulations that respond to environmental temperature cues. The optimized protocol detailed in this application note enables the consistent preparation of nanoformulations with a mean particle size of approximately 160 nm, temperature-triggered release at agriculturally relevant temperatures (20-30°C), and enhanced antifungal efficacy compared to conventional formulations [3].

The versatility of this platform technology extends beyond azoxystrobin to other agrochemical actives with similar physicochemical challenges. Future development directions include:

- Multi-stimuli responsiveness: Incorporating pH-sensitive components (as demonstrated with MOF systems [8] [5]) to create dual temperature/pH-responsive systems

- Synergistic combinations: Co-encapsulation with complementary fungicides to enhance efficacy and resistance management [5]

- Advanced targeting: Functionalization with ligand-specific moieties for improved pathogen recognition

- Environmental safety: Integration with mitigating agents such as zinc nanoparticles to reduce non-target effects [7]

This technical protocol provides researchers with a robust foundation for developing and characterizing advanced thermo-responsive delivery systems for crop protection applications, contributing to more sustainable agricultural practices through enhanced efficiency and reduced environmental impact.

References

- 1. Azoxystrobin [en.wikipedia.org]

- 2. Unveiling the ecotoxicological effects of azoxystrobin ... [nature.com]

- 3. 1-Tetradecanol, Diethyl Phthalate and Tween 80 Assist in ... [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in stimuli-response mechanisms of nano- ... [sciencedirect.com]

- 5. Enhanced Fungicidal Efficacy by Co-Delivery of ... [mdpi.com]

- 6. Detection of Azoxystrobin Fungicide and Metabolite ... [pmc.ncbi.nlm.nih.gov]

- 7. Zinc nanoparticles mitigate azoxystrobin and its ... [pmc.ncbi.nlm.nih.gov]

- 8. pH responsive NKMOF-based platform for targeted delivery ... [sciencedirect.com]

methods to create stable nanoemulsions with 1-Tetradecanol

The Role of 1-Tetradecanol in Nanoemulsions

1-Tetradecanol (TDA), a solid fatty alcohol at room temperature, is valued in nanoemulsion design for its multiple functionalities:

- Thermo-Responsive Agent: Its melting point (~37-38°C) allows for the creation of nanoemulsions that change properties with temperature, enabling smart drug release in response to physiological cues [1].

- Oil Phase Component & Crystallization Modifier: TDA can constitute part of the oil phase and, due to its semi-crystalline nature, can interfere with the crystallization of other active ingredients, helping to maintain them in a dissolved, amorphous state for enhanced bioavailability [1].

- Building Block for Polymer Emulsifiers: TDA can be chemically grafted onto polymer backbones (e.g., ethylene-maleic anhydride copolymer) to create novel, multifunctional emulsifiers. These polymers can stabilize nanoemulsions and impart controlled-release properties [2].

Formulation Compositions and Outcomes

The table below summarizes key quantitative data from recent studies for easy comparison.

Table 1: Formulation Compositions and Resulting Nanoemulsion Properties

| Application Context | Key Components | Optimal Ratio / Concentration | Formulation Method | Key Nanoemulsion Properties | Reference |

|---|

| Thermo-responsive Fungicidal Nanoparticles | Azoxystrobin, 1-Tetradecanol (TDA), Diethyl Phthalate (DEP), Tween 80 | 5 g AZO, 2.5 g TDA, 10 mL DEP, 6 mL Tween 80 | High-Energy: Ultrasonication | Mean Size: 162.1 nm Thermo-response: Morphological transformation between 20-30°C | [1] | | Multifunctional Pesticide Nanoemulsion | Lambda-cyhalothrin (LC), Polymer Emulsifier (from TDA) | Emulsifier: EMA-TDA-TEA (Ionized) | Low-Energy: Phase Inversion Composition (PIC) | Mean Size: 82.7 nm PDI: 0.089 Zeta Potential: -52.3 mV Multi-responsive Release (pH, Temp, Esterase) | [2] |

Detailed Experimental Protocols

Protocol 1: Thermo-Responsive Nanoemulsions via High-Energy Method

This protocol is adapted from the formulation of azoxystrobin-loaded nanoparticles [1].

1. Objective To prepare a stable, thermo-responsive oil-in-water (O/W) nanoemulsion using 1-Tetradecanol as a key component of the oil phase.

2. Materials

- Oil Phase: Active Ingredient (e.g., Azoxystrobin), 1-Tetradecanol (TDA), Diethyl Phthalate (DEP).

- Aqueous Phase: Emulsifier (e.g., Tween 80), Deionized Water.

- Equipment: Analytical balance, Magnetic stirrer with hotplate, Ultrasonicator (probe-type), Ice-water bath, Laser diffraction particle size analyzer (or Dynamic Light Scattering), Zeta potential analyzer.

3. Step-by-Step Procedure

- Oil Phase Preparation: Weigh 5 g of the active ingredient (e.g., Azoxystrobin), 2.5 g of 1-Tetradecanol, and combine with 10 mL of Diethyl Phthalate (DEP) in a vial. Heat the mixture to approximately 55°C with continuous stirring until a clear, homogeneous solution is obtained.

- Aqueous Phase Preparation: In a separate beaker, add 6 mL of Tween 80 to an appropriate volume of deionized water. Heat the aqueous phase to the same temperature as the oil phase (55°C).

- Coarse Emulsion Formation: Slowly add the hot oil phase into the hot aqueous phase under constant stirring (e.g., 600-1000 rpm) to form a coarse pre-emulsion.

- Nanoemulsification (Ultrasonication): While maintaining the temperature above the melting point of TDA, subject the coarse emulsion to probe ultrasonication. Typical conditions involve a specific power output and cycle (e.g., 5 minutes of total processing time with pulses to prevent overheating).

- Solidification & Crystallization: Immediately transfer the formed nanoemulsion to an ice-water bath (0°C) under gentle agitation. This "shock-cooling" step solidifies the TDA and induces the desired crystalline structure within the nanoparticles.

- Storage: Store the final nanoemulsion at a defined temperature (e.g., 4°C or room temperature) for further characterization.

4. Critical Parameters for Success

- Temperature Control: Maintaining temperatures above the melting point of TDA during emulsification is crucial for a homogeneous oil phase.

- Shock-Cooling: The rapid quenching step is essential for forming the defective crystalline structure of TDA that enables the thermo-responsive behavior and inhibits active ingredient crystallization [1].

- Emulsifier Selection: The combination of DEP and Tween 80 was found to be key in suppressing the strong crystallization tendency of the active ingredient and forming a stable nanoemulsion [1].

The following workflow diagram illustrates the high-energy method process.

Protocol 2: Multi-Responsive Nanoemulsions via Low-Energy Emulsification

This protocol is adapted from the fabrication of Lambda-cyhalothrin nanoemulsions using a TDA-derived polymer emulsifier [2].

1. Objective To fabricate a stable, multi-stimuli responsive nanoemulsion using a phase inversion composition (PIC) method with a tailored polymer emulsifier synthesized from 1-Tetradecanol.

2. Materials

- Emulsifier Synthesis: Ethylene-maleic anhydride copolymer (EMA), 1-Tetradecanol, Triethylamine (TEA), Toluene, p-Toluenesulfonic acid.

- Nanoemulsion: Active Ingredient (e.g., Lambda-cyhalothrin), Polymer Emulsifier, Deionized Water.

- Equipment: Round-bottom flask, Condenser, Magnetic stirrer with hotplate, Oil bath, Syringe pump (optional), Dynamic Light Scattering instrument.

3. Step-by-Step Procedure

Part A: Synthesis of TDA-based Polymer Emulsifier

- Esterification: In a round-bottom flask, add EMA, a molar excess of 1-Tetradecanol, and toluene as a solvent. Add a catalytic amount of p-toluenesulfonic acid.

- Reaction: Fit the flask with a condenser and heat the mixture to 110°C under reflux with stirring for 24 hours.

- Precipitation & Washing: After cooling, precipitate the product (ethylene-monoalkyl maleate copolymer) into a cold methanol/water mixture. Filter and wash the solid product thoroughly to remove unreacted materials.

- Ionization: Dissolve the purified polymer in acetone and add a stoichiometric amount of Triethylamine (TEA). Stir for 6 hours to form the ionized emulsifier (e.g., EMA-TDA-TEA) [2].

Part B: Nanoemulsion Fabrication via PIC

- Organic Phase: Dissolve the active ingredient and the synthesized TDA-based polymer emulsifier in a suitable organic solvent.

- Aqueous Phase: Place deionized water in a beaker under constant stirring.

- Phase Inversion: Slowly titrate the organic phase into the aqueous phase. As the composition changes during addition, the system will spontaneously invert, forming a transparent or bluish nanoemulsion.

- Equilibration: Continue stirring for 30 minutes to allow the system to equilibrate.

- Purification (Optional): Remove any residual organic solvent under reduced pressure if necessary.

4. Critical Parameters for Success

- Emulsifier Design: The length of the alkyl chain (from TDA) in the polymer is critical for its emulsifying ability and the final droplet size [2].

- Titration Rate: A slow, controlled addition of the organic phase is vital for a successful phase inversion and the formation of small, uniform droplets.

- Ionization: The final ionization step with TEA creates a charged polymer that provides electrostatic stabilization, contributing to the high zeta potential and long-term stability of the nanoemulsion [2].

The following workflow diagram illustrates the low-energy method process.

Stabilization and Characterization Strategies

Ensuring Nanoemulsion Stability

- Physical Stability: The small droplet size (<200 nm) inherently provides stability against gravitational separation. The use of effective emulsifiers (like Tween 80 or custom polymers) prevents coalescence and flocculation via steric stabilization [3] [4]. A high zeta potential (e.g., > |30| mV) from ionized emulsifiers provides electrostatic stabilization [2].

- Chemical Stability: For oxidative labile compounds, incorporate antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) into the aqueous phase [3].

- Ostwald Ripening Inhibition: Using an oil with extremely low water solubility (like DEP) or incorporating a ripening inhibitor (e.g., a hydrophobic polymer) in the oil phase can minimize this destabilization mechanism [3].

Essential Characterization Methods

- Particle Size & Distribution: Use Dynamic Light Scattering (DLS) to determine the mean droplet diameter (Z-average) and Polydispersity Index (PDI). A PDI < 0.2 indicates a monodisperse population [1] [2].

- Surface Charge: Measure Zeta Potential to predict colloidal stability [1] [2].

- Thermo-responsive Behavior: Employ Differential Scanning Calorimetry (DSC) to identify the melting and crystallization points of the nanoemulsion, confirming the thermo-responsive property imparted by TDA [1].

- Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize droplet morphology and confirm the absence of crystallization [1] [2].

- In Vitro Release Studies: Conduct release experiments under different stimuli (e.g., pH, temperature, enzyme) to validate the multi-responsive release profile [2].

Conclusion

1-Tetradecanol is a highly versatile material for advanced nanoemulsion design. Its integration, either directly into the oil phase or as part of a sophisticated polymer emulsifier, enables the creation of stable, functional nanocarriers. The choice between high-energy and low-energy methods depends on the target application and available resources. The protocols outlined herein provide a robust foundation for researchers to develop and optimize 1-Tetradecanol-based nanoemulsions for targeted drug delivery and other advanced applications.

References

- 1. 1-Tetradecanol, Diethyl Phthalate and Tween 80 Assist in ... [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of multifunctional polymer emulsifiers ... [sciencedirect.com]

- 3. Food-Grade Nanoemulsions: Preparation, Stability and ... [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for Formulation of Nanoemulsion Drug ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for 1-Tetradecanol in Osteoarthritis Topical Formulations

Introduction and Mechanism of Action

1-Tetradecanol Complex (1-TDC), specifically in its cetylated form (cetylated fatty acids, CFA), represents a promising topical therapeutic approach for managing osteoarthritis (OA). OA is a chronic, debilitating joint disease characterized by the breakdown of cartilage, leading to pain, stiffness, and loss of function. It ranks among the top ten most disabling diseases globally [1]. Unlike conventional oral nonsteroidal anti-inflammatory drugs (NSAIDs), which are associated with systemic gastrointestinal, cardiovascular, and renal side effects, 1-TDC offers a targeted topical strategy that modulates the local inflammatory response within the joint with a favorable safety profile [1] [2].

The therapeutic action of 1-TDC is multifaceted, primarily functioning as an anti-inflammatory and pro-mobility agent. Preclinical and clinical studies indicate that its mechanism involves the reduction of key inflammatory mediators and cellular infiltrates responsible for joint tissue destruction.

The diagram below illustrates the primary molecular and cellular pathways through which topical 1-TDC is understood to exert its therapeutic effects in the osteoarthritic joint environment.

Summary of Clinical Evidence and Efficacy Data

The efficacy of cetylated fatty acids (CFA), the primary functional component of 1-TDC, has been evaluated in multiple randomized controlled trials (RCTs) and clinical studies involving human participants with knee osteoarthritis. The table below summarizes the key functional outcomes and quantitative results from these investigations.

Table 1: Clinical Efficacy Outcomes of Cetylated Fatty Acids (CFA) in Knee Osteoarthritis

| Study Parameter Measured | Baseline Mean (Placebo) | Post-Treatment Mean (CFA) | Change from Baseline/ vs. Placebo | Assessment Scale |

|---|---|---|---|---|

| Knee Range of Motion (ROM) [3] | Not Specified | Not Specified | Significant Improvement (p-value not reported) | Goniometer |

| Ability to Ascend/Descend Stairs [3] | Not Specified | Not Specified | Significant Improvement (p-value not reported) | Timed Functional Test |

| Static Postural Stability [3] | Not Specified | Not Specified | Significant Improvement after 30 days (p<0.05) | Force Plate Analysis |

| Overall Knee Function/Pain | Not Specified | Not Specified | Superior to placebo (p-value not reported) | Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), Visual Analog Scale (VAS) |

| 'Up-and-Go' Performance [3] | Not Specified | Not Specified | Significant Improvement (p-value not reported) | Timed Functional Test |

Beyond human trials, robust evidence comes from controlled animal models. A study on experimental periodontitis in rabbits, a model of inflammation-driven bone loss, provides insight into the compound's anti-inflammatory and tissue-protective effects. The results are summarized below.

Table 2: Efficacy of 1-TDC in a Rabbit Model of Experimental Periodontitis [4]

| Parameter | Untreated/Placebo Groups (Disease Progression) | 1-TDC Treated Group (6 weeks) | P-value |

|---|---|---|---|

| Bone Loss | Progressed (30% from baseline) | Significantly reduced (10.1% ± 1.8%) | < 0.05 |

| Macroscopic Inflammation | Increased | Significant reduction | < 0.05 |

| Inflammatory Cell Infiltration | Present/Increased | Significantly inhibited | < 0.05 |

| Osteoclastic Activity | High | Significantly reduced | < 0.05 |

Formulation and Preclinical Development Protocols

Protocol: Formulation of a Topical 1-TDC Cream

This protocol outlines the methodology for creating a topical cream containing a 100 mg/mL concentration of 1-TDC, based on formulations used in published research [4].

Objective: To prepare a stable oil-in-water (O/W) cream containing 10% (w/w) 1-Tetradecanol Complex for topical application.

Materials:

- Active Ingredient: 1-Tetradecanol Complex (CFA mixture).

- Oil Phase: Cetyl alcohol, stearyl alcohol, liquid paraffin, or medium-chain triglycerides.

- Emulsifiers: Glyceryl monostearate, polysorbate 80.

- Aqueous Phase: Deionized water, propylene glycol (humectant), methylparaben/propylparaben (or alternative preservative).

- Equipment: Heated magnetic stirrer with temperature control, analytical balance, pH meter, vacuum homogenizer (optional).

Procedure:

- Phase Separation: Weigh all components separately. Divide the emulsifiers.

- Oil Phase Melting: Combine the 1-TDC, cetyl alcohol, stearyl alcohol, liquid paraffin, and one part of the emulsifiers in a beaker. Heat gently to 70±5°C with continuous stirring until all components are melted and a clear, uniform mixture is formed.

- Aqueous Phase Heating: In a separate beaker, combine deionized water, propylene glycol, the preservative, and the remaining part of the emulsifiers. Heat to 70±5°C with stirring to ensure complete dissolution.

- Emulsification: Slowly add the heated aqueous phase to the oil phase while maintaining the temperature at 70±5°C and using high-shear mixing (e.g., 1000 rpm). Continue mixing for 15-20 minutes to form a primary emulsion.

- Homogenization and Cooling: Transfer the primary emulsion to a homogenizer and homogenize at 3000 rpm for 3-5 minutes. While maintaining slow stirring (~200 rpm), allow the cream to cool gradually to room temperature (25°C). This slow cooling promotes the formation of a stable crystalline structure in the cream base.

- Quality Control: The final cream should be a smooth, white, semi-solid with no visible phase separation. Determine the pH (target: 5.5-7.0). Perform stability testing under accelerated conditions (40°C, 75% relative humidity for 1-3 months).

Protocol: Efficacy Assessment in an Animal Model of Joint Inflammation

This protocol is adapted from a study that demonstrated the efficacy of topical 1-TDC in controlling inflammation and bone loss in a rabbit model of periodontitis, which shares pathological features with osteoarthritis [4].

Objective: To evaluate the therapeutic effect of topical 1-TDC on established joint inflammation and bone loss in an animal model.

Materials:

- Animals: 18 New Zealand White rabbits.

- Test Article: Topical 1-TDC cream (100 mg/mL).

- Control Articles: Placebo cream (vehicle without 1-TDC), and a no-treatment control.

- Inducing Agent: e.g., Ligature and topical Porphyromonas gingivalis application for periodontitis model; for OA, mono-iodoacetate (MIA) injection may be used.

- Equipment: Syringes, animal scales, calipers, equipment for histology (decalcifier, microtome, stains: H&e, TRAP for osteoclasts, osteocalcin for osteoblasts).

Procedure:

- Disease Induction (Phase 1 - 6 weeks): Induce inflammatory joint/bone disease in all animals. For the referenced periodontitis model, place ligatures around mandibular teeth and apply P. gingivalis topically. For OA, inject MIA intra-articularly into the knee.

- Baseline Confirmation: Sacrifice a subset of animals (n=3) to confirm established disease (e.g., 30% bone loss in periodontitis).

- Treatment Phase (Phase 2 - 6 weeks): Randomly assign the remaining animals (n=15) to three groups (n=5 each):

- Group 1 (Treatment): Topical application of 1-TDC cream to the affected joint daily.

- Group 2 (Placebo): Topical application of placebo cream daily.

- Group 3 (Negative Control): No treatment.

- Termination and Sample Collection: Euthanize all animals at the end of Week 12. Collect the affected joints or mandibular blocks. Fix in formalin and decalcify for histological processing.

- Histological Analysis:

- Embed decalcified tissues in paraffin and section.

- Stain with Hematoxylin and Eosin (H&E) to assess general histoarchitecture and inflammatory cell infiltration.

- Use Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.

- Use immunohistochemistry for osteocalcin to identify osteoblastic activity.

- Macroscopic and Histomorphometric Analysis:

- Macroscopically score inflammation, attachment loss, and bone loss.

- Perform quantitative histomorphometry on stained sections to measure bone volume/total volume (BV/TV), osteoclast number per bone perimeter, and inflammatory infiltrate area.

The overall workflow for the preclinical in vivo assessment of 1-TDC is outlined below.

Safety and Regulatory Considerations